1-[3-(3-methoxyphenoxy)propoxy]naphthalene
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Overview
Description
1-[3-(3-methoxyphenoxy)propoxy]naphthalene is an organic compound that features a naphthalene ring substituted with a 3-(3-methoxyphenoxy)propoxy group
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenoxy)propoxy]naphthalene typically involves the reaction of 3-(3-methoxyphenoxy)propyl bromide with naphthalen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[3-(3-methoxyphenoxy)propoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(3-methoxyphenoxy)propoxy]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenoxy)propoxy]naphthalene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with enzymes or receptors, modulating their activity. The naphthalene ring provides a rigid framework that can fit into binding sites of proteins, influencing their function. Pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
1-[3-(3-methoxyphenoxy)propoxy]naphthalene can be compared with similar compounds such as:
1-[3-(2-methoxyphenoxy)propoxy]naphthalene: Similar structure but with a different position of the methoxy group.
2-[3-(3-methoxyphenoxy)propoxy]naphthalene: Similar structure but with the propoxy group attached to a different position on the naphthalene ring. These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
1-[3-(3-methoxyphenoxy)propoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-21-17-9-5-10-18(15-17)22-13-6-14-23-20-12-4-8-16-7-2-3-11-19(16)20/h2-5,7-12,15H,6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNCKSHCKFIYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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